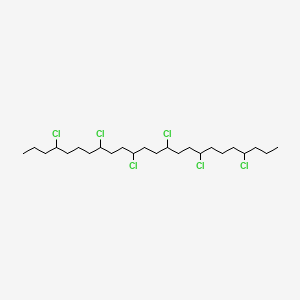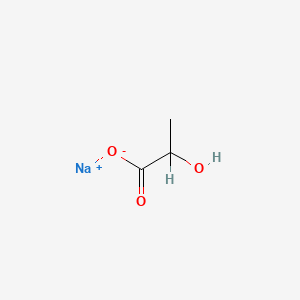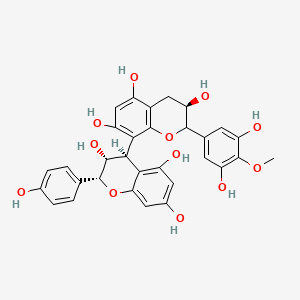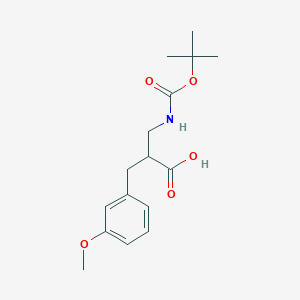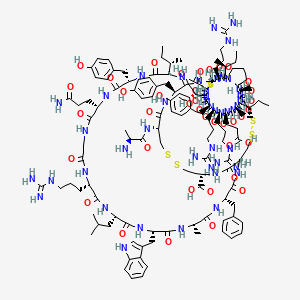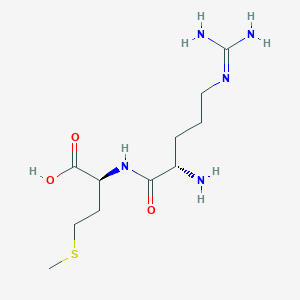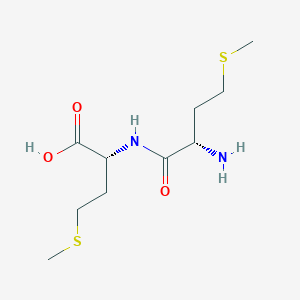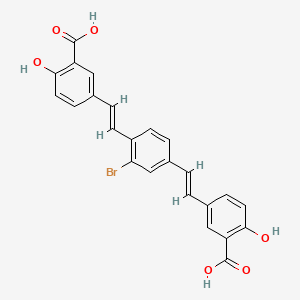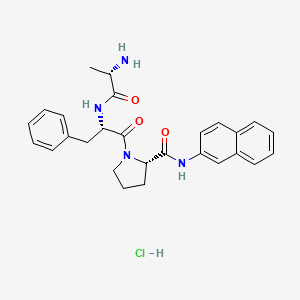
H-Ala-Phe-Pro-bNA HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Phe-Pro-bNA HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automation and optimization of SPPS are employed to enhance efficiency and yield. The use of environmentally friendly solvents and reagents is also considered to reduce the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions
H-Ala-Phe-Pro-bNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions.
Oxidation: The nitro group in the bNA moiety can be reduced to an amino group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reducing agents like sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Free amino acids and 4-nitrobenzylamine.
Oxidation: 4-aminobenzylamide derivatives.
Substitution: Various substituted benzylamide derivatives.
科学的研究の応用
H-Ala-Phe-Pro-bNA HCl has a wide range of applications in scientific research:
Biochemistry: Used as a substrate for studying enzyme kinetics and protease activity.
Medicine: Investigated for its potential therapeutic effects, including neuroprotective properties.
Chemistry: Utilized in the synthesis of complex peptides and as a model compound for studying peptide behavior.
Industry: Employed in the development of peptide-based drugs and diagnostic tools
作用機序
The mechanism of action of H-Ala-Phe-Pro-bNA HCl involves its interaction with specific enzymes and receptors. The peptide sequence can mimic natural substrates, allowing it to bind to enzyme active sites and inhibit or modulate their activity. The nitrobenzylamide group can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
類似化合物との比較
Similar Compounds
H-Ala-Phe-Pro-ONp: Similar peptide with a p-nitrophenyl ester group.
H-Ala-Phe-Pro-AMC: Contains a 7-amino-4-methylcoumarin group.
H-Ala-Phe-Pro-pNA: Lacks the hydrochloride salt form.
Uniqueness
H-Ala-Phe-Pro-bNA HCl is unique due to its specific combination of amino acids and the 4-nitrobenzylamide group. This structure provides distinct chemical and biological properties, making it valuable for various research applications. Its hydrochloride salt form enhances its solubility and stability, further contributing to its utility in scientific studies .
特性
CAS番号 |
749831-27-4 |
|---|---|
分子式 |
C27H30N4O3 |
分子量 |
458.6 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H30N4O3/c1-18(28)25(32)30-23(16-19-8-3-2-4-9-19)27(34)31-15-7-12-24(31)26(33)29-22-14-13-20-10-5-6-11-21(20)17-22/h2-6,8-11,13-14,17-18,23-24H,7,12,15-16,28H2,1H3,(H,29,33)(H,30,32)/t18-,23-,24-/m0/s1 |
InChIキー |
XNTZVXIZBNJULD-NWVWQQAFSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
正規SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC3=CC4=CC=CC=C4C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


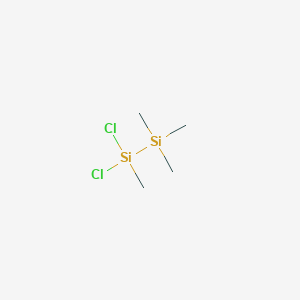
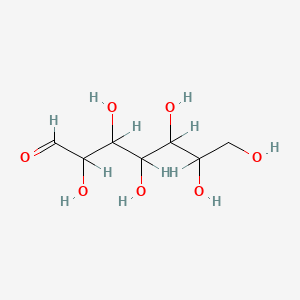
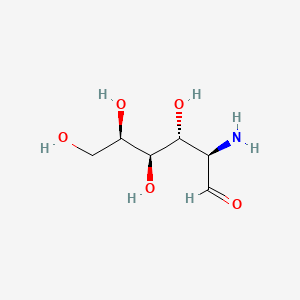
![4-Methoxy-3-(4-methylphenyl)sulfonyloxy-9-phenyl-5,8,10-trioxabicyclo[4.4.0]decan-2-ol](/img/structure/B8269961.png)
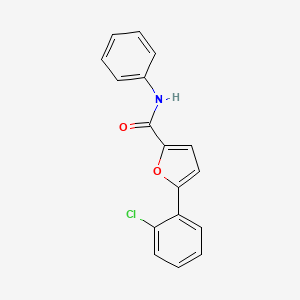
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B8269978.png)
